molecular formula C11H16N2O2 B13033160 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid

Cat. No.: B13033160
M. Wt: 208.26 g/mol
InChI Key: KSWHLSMXAMTNLI-UHFFFAOYSA-N
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Description

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,5-A]pyridine core with an isopropyl group at the 7th position and a carboxylic acid functional group at the 1st position. The presence of these functional groups and the heterocyclic ring system endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol, methanol, or tetrahydrofuran, and catalysts like palladium or copper compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Mechanism of Action

The mechanism of action of 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is unique due to its specific combination of functional groups and the imidazo[1,5-A]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

7-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7(2)8-3-4-13-6-12-10(11(14)15)9(13)5-8/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

KSWHLSMXAMTNLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCN2C=NC(=C2C1)C(=O)O

Origin of Product

United States

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